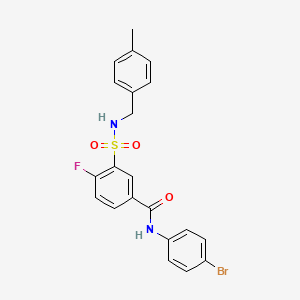
N-(4-bromophenyl)-4-fluoro-3-(N-(4-methylbenzyl)sulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-4-fluoro-3-(N-(4-methylbenzyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H18BrFN2O3S and its molecular weight is 477.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidiabetic Potential
Research on similar compounds, such as N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives, has shown promising antidiabetic potential. These compounds were evaluated for their in vitro antidiabetic potential against α-glucosidase and α-amylase enzymes and demonstrated potent inhibitory effects, with specific compounds being the most effective. This suggests potential applications for N-(4-bromophenyl)-4-fluoro-3-(N-(4-methylbenzyl)sulfamoyl)benzamide in diabetes treatment or management (Thakal, Singh, & Singh, 2020).
Crystal Structure and Synthesis
The compound's crystal structure and synthesis methodology have been explored, as seen in studies of similar benzamide derivatives. For example, the crystal structure of N-p-Methylbenzyl benzamide was determined, providing insights into the molecular arrangement and potential physical properties of related compounds (Luo & Huang, 2004).
Antimicrobial Potential
Studies on similar compounds have also indicated antimicrobial properties. For instance, certain N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives showed significant antibacterial and antifungal potential, suggesting that this compound might possess similar capabilities (Thakal, Singh, & Singh, 2020).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase enzymes by aromatic sulfonamides, as shown in related compounds, indicates a possible application for this compound in conditions where carbonic anhydrase activity is a factor (Supuran, Maresca, Gregáň, & Remko, 2013).
Gastrokinetic Activity
Research on similar benzamides has shown gastrokinetic activity, which could be relevant for this compound. These compounds effectively enhanced gastric emptying, indicating potential therapeutic applications in gastrointestinal disorders (Kato et al., 1991).
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Benzamide derivatives have been associated with various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys .
Result of Action
Similar compounds have been shown to modulate cellular processes, including cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with its targets .
Properties
IUPAC Name |
N-(4-bromophenyl)-4-fluoro-3-[(4-methylphenyl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O3S/c1-14-2-4-15(5-3-14)13-24-29(27,28)20-12-16(6-11-19(20)23)21(26)25-18-9-7-17(22)8-10-18/h2-12,24H,13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWZVTMLVSWWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-fluorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2453434.png)
![Tert-butyl 3-[(1-cyano-2-methylcyclopentyl)carbamoyl]propanoate](/img/structure/B2453436.png)
![ethyl 4-(2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2453437.png)
![3-methyl-8-[(4-methylphenyl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2453438.png)
![3-(3,4-dimethoxyphenyl)-2-((4-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453439.png)
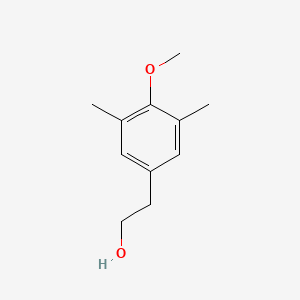
![1-[1-(2-Chlorophenyl)ethyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2453443.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2453445.png)
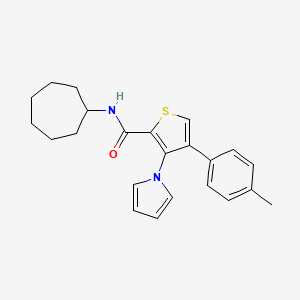
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2453450.png)
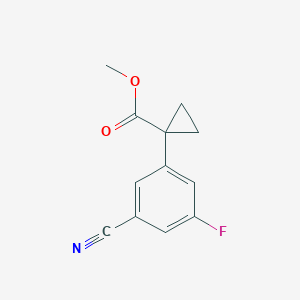
![3-(4-chlorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2453453.png)
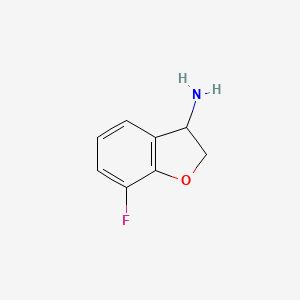
![2-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2453455.png)
